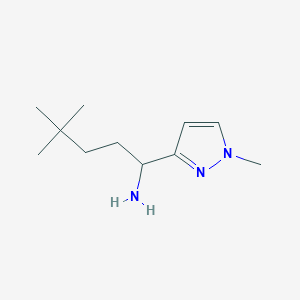![molecular formula C7H4BrClN2 B1444050 4-溴-2-氯-1H-苯并[d]咪唑 CAS No. 1248548-54-0](/img/structure/B1444050.png)
4-溴-2-氯-1H-苯并[d]咪唑
描述
4-Bromo-2-chloro-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C7H4BrClN2 and its molecular weight is 231.48 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Bromo-2-chloro-1H-benzimidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Bromo-2-chloro-1H-benzo[d]imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-chloro-1H-benzo[d]imidazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物研究
4-溴-2-氯-1H-苯并[d]咪唑是合成多种药理活性分子的关键中间体。其咪唑环是许多药物中发现的核心结构,表现出广泛的生物活性。 例如,该化合物的衍生物已被探索用于其抗肿瘤性质,针对 MCF-7 和 CaCo-2 等细胞系,以氟尿嘧啶为参考药物 .
抗菌剂开发
咪唑部分以其抗菌特性而闻名。研究人员已从 4-溴-2-氯-1H-苯并[d]咪唑合成了许多化合物,这些化合物显示出有希望的抗菌和抗真菌活性。 这使其成为开发新的抗菌剂以对抗耐药菌株和真菌的有价值的支架 .
化学合成
该化合物也用作化学合成中构建更复杂分子的构建块。 它在钯催化的胺化反应中特别有用,用于生产各种氨基咪唑,这些咪唑在化学的不同领域都有应用 .
作用机制
Target of Action
Imidazole derivatives, which include 4-bromo-2-chloro-1h-benzo[d]imidazole, are known to be key components in functional molecules used in a variety of applications . They are utilized in pharmaceuticals and agrochemicals , indicating potential interactions with various biological targets.
Mode of Action
Imidazole derivatives have been reported to show a broad range of chemical and biological properties . They are involved in a diverse range of applications, suggesting that they interact with their targets in various ways to induce changes .
Biochemical Pathways
Imidazole derivatives are known to participate in many important biochemical reactions . They are considered “biological catalysts” or “biological ligands”, indicating their involvement in various biochemical pathways .
Result of Action
Imidazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that the action of 4-Bromo-2-chloro-1H-benzo[d]imidazole could result in a wide range of molecular and cellular effects.
生化分析
Biochemical Properties
4-Bromo-2-chloro-1H-benzimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, benzimidazole derivatives, including 4-Bromo-2-chloro-1H-benzimidazole, have been shown to inhibit casein kinases, which are involved in numerous cellular processes . The interaction between 4-Bromo-2-chloro-1H-benzimidazole and these enzymes is primarily through binding to the active site, thereby inhibiting their function.
Cellular Effects
The effects of 4-Bromo-2-chloro-1H-benzimidazole on cells are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases, which play a crucial role in cell signaling pathways . Additionally, 4-Bromo-2-chloro-1H-benzimidazole can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 4-Bromo-2-chloro-1H-benzimidazole exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access . This inhibition can lead to downstream effects on cellular processes, including changes in gene expression and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-chloro-1H-benzimidazole can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4-Bromo-2-chloro-1H-benzimidazole remains stable under ambient conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and alterations in cellular processes.
Dosage Effects in Animal Models
The effects of 4-Bromo-2-chloro-1H-benzimidazole vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, 4-Bromo-2-chloro-1H-benzimidazole can exhibit toxic effects, including cellular damage and adverse physiological responses . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
4-Bromo-2-chloro-1H-benzimidazole is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in nucleotide synthesis, leading to reduced levels of nucleotides and altered cellular metabolism . These interactions underscore the compound’s potential as a therapeutic agent targeting specific metabolic pathways.
Transport and Distribution
Within cells and tissues, 4-Bromo-2-chloro-1H-benzimidazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, the compound can bind to plasma proteins, facilitating its transport through the bloodstream and distribution to target tissues . This transport mechanism is crucial for the compound’s therapeutic efficacy and bioavailability.
Subcellular Localization
The subcellular localization of 4-Bromo-2-chloro-1H-benzimidazole is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 4-Bromo-2-chloro-1H-benzimidazole can localize to the nucleus, where it interacts with transcription factors and influences gene expression . This localization is critical for the compound’s role in modulating cellular processes.
属性
IUPAC Name |
4-bromo-2-chloro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLGDRWZKXLGMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248548-54-0 | |
| Record name | 4-Bromo-2-chloro-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



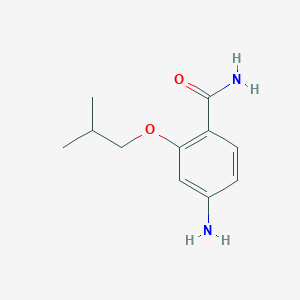
amino}cyclobutane-1-carboxylic acid](/img/structure/B1443970.png)

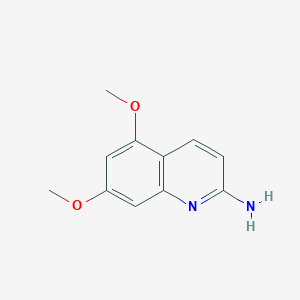
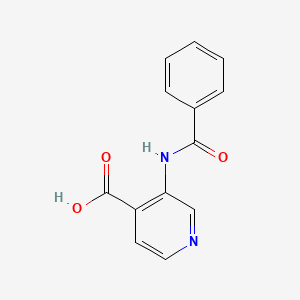
![2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B1443976.png)


![4-Methyl-3-[2-(thiophen-3-yl)ethoxy]benzoic acid](/img/structure/B1443982.png)
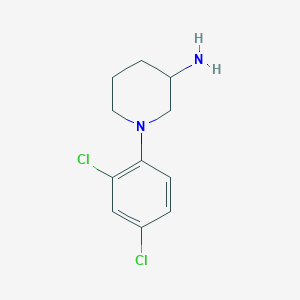
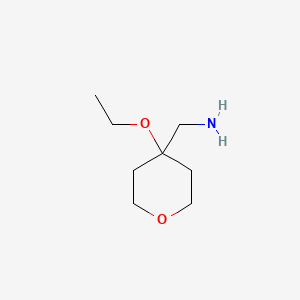
![1-[2-(Thiophen-3-yl)phenyl]ethan-1-amine](/img/structure/B1443986.png)
